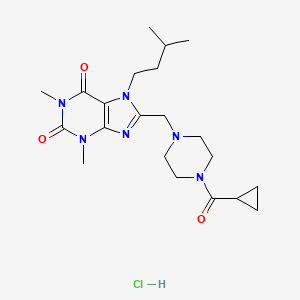

NCT-501 (hydrochloride)

Vue d'ensemble

Description

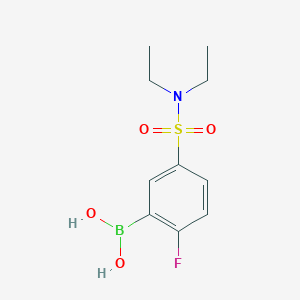

Le chlorhydrate de NCT 501 est un inhibiteur puissant et sélectif de l'aldéhyde déshydrogénase 1A1 (ALDH1A1). Il s'agit d'un composé à base de théophylline qui présente une forte sélectivité pour l'ALDH1A1 par rapport aux autres isozymes et déshydrogénases de l'aldéhyde déshydrogénase . Ce composé a des implications importantes dans la recherche scientifique, en particulier dans l'étude des cellules souches cancéreuses et des troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de NCT 501 implique la réaction de la 8-[(4-cyclopropylcarbonyl-1-pipérazinyl)méthyl]-3,7-dihydro-1,3-diméthyl-7-(3-méthylbutyl)-1H-purine-2,6-dione avec l'acide chlorhydrique. La réaction est généralement réalisée dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle du chlorhydrate de NCT 501 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures de contrôle qualité strictes pour maintenir la pureté et l'efficacité du composé. Le produit final est souvent soumis à diverses techniques analytiques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) pour confirmer sa structure et sa pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de NCT 501 subit principalement des réactions d'inhibition avec l'aldéhyde déshydrogénase 1A1. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courants : Le composé est stable dans des conditions physiologiques et ne réagit pas avec les réactifs de laboratoire courants. Il est soluble dans le diméthylsulfoxyde (DMSO) et l'éthanol, ce qui rend ces solvants appropriés pour sa préparation et son utilisation dans des expériences .

Principaux produits formés : Le principal produit de la réaction impliquant le chlorhydrate de NCT 501 est la forme inhibée de l'aldéhyde déshydrogénase 1A1. Cette inhibition est hautement sélective et ne produit pas de sous-produits importants .

4. Applications de la recherche scientifique

Le chlorhydrate de NCT 501 a une large gamme d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des troubles métaboliques.

5. Mécanisme d'action

Le chlorhydrate de NCT 501 exerce ses effets en inhibant sélectivement l'aldéhyde déshydrogénase 1A1. Cette enzyme est impliquée dans l'oxydation des aldéhydes en acides carboxyliques. En inhibant cette enzyme, le chlorhydrate de NCT 501 perturbe les voies métaboliques qui dépendent de l'aldéhyde déshydrogénase 1A1, conduisant à l'accumulation d'aldéhydes et aux effets cellulaires qui s'ensuivent . Le composé présente une forte sélectivité pour l'aldéhyde déshydrogénase 1A1 par rapport aux autres isozymes et déshydrogénases, ce qui en fait un outil précieux en recherche .

Composés similaires :

Disulfirame : Un autre inhibiteur de l'aldéhyde déshydrogénase, mais moins sélectif que le chlorhydrate de NCT 501.

Inhibiteurs de l'aldéhyde déshydrogénase 2 : Ces inhibiteurs ciblent une isozyme différente et ont des profils de sélectivité différents.

Unicité : Le chlorhydrate de NCT 501 est unique en raison de sa forte sélectivité pour l'aldéhyde déshydrogénase 1A1 et de sa capacité à pénétrer la barrière hémato-encéphalique . Cela le rend particulièrement utile pour étudier le rôle de l'aldéhyde déshydrogénase 1A1 dans les affections neurologiques et les cancers .

Applications De Recherche Scientifique

NCT 501 hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

NCT 501 hydrochloride exerts its effects by selectively inhibiting aldehyde dehydrogenase 1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids. By inhibiting this enzyme, NCT 501 hydrochloride disrupts the metabolic pathways that rely on aldehyde dehydrogenase 1A1, leading to the accumulation of aldehydes and subsequent cellular effects . The compound shows high selectivity for aldehyde dehydrogenase 1A1 over other isozymes and dehydrogenases, making it a valuable tool in research .

Comparaison Avec Des Composés Similaires

Disulfiram: Another aldehyde dehydrogenase inhibitor but less selective compared to NCT 501 hydrochloride.

Aldehyde dehydrogenase 2 inhibitors: These inhibitors target a different isozyme and have different selectivity profiles.

Uniqueness: NCT 501 hydrochloride is unique due to its high selectivity for aldehyde dehydrogenase 1A1 and its ability to permeate the blood-brain barrier . This makes it particularly useful in studying the role of aldehyde dehydrogenase 1A1 in neurological conditions and cancers .

Propriétés

IUPAC Name |

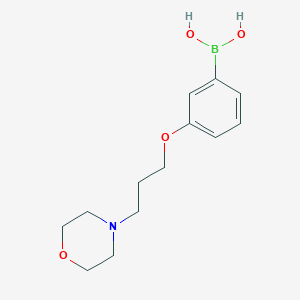

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBJYUQFQUJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-22-3 | |

| Record name | 1H-Purine-2,6-dione, 8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)

![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)